3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Description
3-(Benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a sulfonamide-containing compound characterized by a propanamide backbone linked to a benzenesulfonyl group and a tetrahydropyran-4-ylthio (oxan-4-ylsulfanyl) substituent. The benzenesulfonyl moiety is a common pharmacophore in enzyme inhibitors and antimicrobial agents due to its electron-withdrawing properties and stability. The oxan-4-ylsulfanyl group introduces a sulfur-containing heterocyclic structure, which may enhance solubility and conformational flexibility compared to purely aromatic substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZBMVHWPWGOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Preparation of the Oxan-4-ylsulfanyl Intermediate: This step involves the synthesis of the oxan-4-ylsulfanyl group, which can be achieved through various organic synthesis techniques.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the oxan-4-ylsulfanyl intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The oxan-4-ylsulfanyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide to compounds with analogous functional groups or targets, focusing on structural features, binding affinities, and synthetic pathways.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Sulfonamide vs. Sulfanyl Groups The target compound’s benzenesulfonyl group provides stronger electron-withdrawing effects compared to sulfanyl-containing analogs like (2RS)-3-[(4-fluorophenyl)sulfanyl]propanoic acid . This may enhance interactions with polar residues in enzyme active sites. The oxan-4-ylsulfanyl group introduces a thioether linkage, which is less prone to oxidation than sulfonamides but may participate in hydrophobic interactions .
Substituent Effects on Binding Affinity
- Fluorinated analogs (e.g., 2-(2-fluorobenzenesulfonamido)-propanamide) exhibit moderate TMPRSS2 binding (ΔG ≈ -7.2 kcal/mol), suggesting that electron-withdrawing groups improve target engagement . The target compound’s unsubstituted benzene may reduce binding compared to fluorinated derivatives.
- Heterocyclic substituents (e.g., oxan-4-ylsulfanyl) could improve solubility and reduce metabolic degradation compared to aromatic groups like benzodiazol .
Synthetic Pathways The synthesis of sulfonamide derivatives often involves carbodiimide-mediated coupling (e.g., EDCI in ) or nucleophilic substitution (e.g., azide displacement in ). The target compound’s oxan-4-ylsulfanyl group may require thiol-ene coupling or Mitsunobu reactions .
Research Findings and Hypotheses
Potential Target Engagement Structural similarities to TMPRSS2-targeting compounds () suggest the target compound may inhibit this protease, which is implicated in COVID-19 progression. However, its unfluorinated benzene and heterocyclic substituent may result in lower binding affinity than fluorinated analogs .
Limitations and Future Directions No direct data on the target compound’s biological activity or synthesis exists in the provided evidence. Further studies should prioritize in vitro assays (e.g., microculture tetrazolium assays as in ) and computational docking to validate hypotheses.
Biological Activity
3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of the 5-hydroxytryptamine receptor 7 (5-HT_7). This receptor is implicated in various physiological processes, including mood regulation, cognition, and circadian rhythms. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₃S₂
- IUPAC Name : 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Research indicates that 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide acts as a selective modulator of the 5-HT_7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated, influences intracellular signaling pathways leading to various biological effects. The modulation of this receptor can affect neurotransmitter release and neuronal excitability, which are crucial in treating conditions like depression and anxiety.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in vitro and in vivo, showing promising results:
Case Studies
Several studies have explored the effects of this compound on mood and cognition:
-
Study on Depression Models :
- In a controlled study involving rodents subjected to chronic stress, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests a potential antidepressant effect mediated through 5-HT_7 receptor modulation.
-
Cognitive Function Assessment :
- Another study assessed cognitive function by employing maze tests where rodents treated with the compound showed improved performance, indicating enhanced memory and learning capabilities. This aligns with the hypothesized role of 5-HT_7 receptors in cognitive processes.
Safety Profile
The safety profile of 3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has been evaluated through toxicity studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
